molecular formula C10H20N2O3 B13511803 Ethyl 3-(2-amino-3-methylbutanamido)propanoate

Ethyl 3-(2-amino-3-methylbutanamido)propanoate

Cat. No.: B13511803
M. Wt: 216.28 g/mol
InChI Key: PMTDAQBIGYAIKR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-3-methylbutanamido)propanoate is an organic compound with a complex structure that includes an ester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-3-methylbutanamido)propanoate typically involves the reaction of ethyl acrylate with 2-amino-3-methylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an inert atmosphere like nitrogen to prevent unwanted side reactions . The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-3-methylbutanamido)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Amidation: The amide group can participate in amidation reactions to form more complex amides.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Amidation: Requires the presence of coupling agents like EDCI or DCC in an organic solvent.

    Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-amino-3-methylbutanamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-amino-3-methylbutanamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-amino-3-methylbutanamido)propanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

ethyl 3-[(2-amino-3-methylbutanoyl)amino]propanoate

InChI

InChI=1S/C10H20N2O3/c1-4-15-8(13)5-6-12-10(14)9(11)7(2)3/h7,9H,4-6,11H2,1-3H3,(H,12,14)

InChI Key

PMTDAQBIGYAIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C(C(C)C)N

Origin of Product

United States

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